5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline

Lipophilicity CNS drug discovery Physicochemical profiling

5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS 2137609-96-0) is a halogenated tetrahydroisoquinoline (THIQ) building block bearing bromine at the 5-position and fluorine atoms at the 6- and 7-positions of the bicyclic scaffold. With a molecular formula of C₉H₈BrF₂N, a molecular weight of 248.07 g·mol⁻¹, and a computed XLogP3-AA of 2.2, the compound occupies physicochemical space distinct from its mono-halogenated and non-halogenated analogs.

Molecular Formula C9H8BrF2N
Molecular Weight 248.1
CAS No. 2137609-96-0
Cat. No. B6226464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
CAS2137609-96-0
Molecular FormulaC9H8BrF2N
Molecular Weight248.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS 2137609-96-0): Procurement-Grade Profile and Structural Baseline


5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS 2137609-96-0) is a halogenated tetrahydroisoquinoline (THIQ) building block bearing bromine at the 5-position and fluorine atoms at the 6- and 7-positions of the bicyclic scaffold [1]. With a molecular formula of C₉H₈BrF₂N, a molecular weight of 248.07 g·mol⁻¹, and a computed XLogP3-AA of 2.2, the compound occupies physicochemical space distinct from its mono-halogenated and non-halogenated analogs [1]. It is supplied as a powder requiring storage at +4 °C and is classified with GHS hazard statements H302, H315, H318, and H335 [2]. The primary procurement-grade purity window is 95–97%, and the compound is listed under MDL number MFCD30750991 [2].

Why Generic Substitution of 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline Is Not Supported by Available Data


Tetrahydroisoquinoline derivatives are not interchangeable building blocks; the position, size, and electronic nature of halogen substituents govern key properties—including lipophilicity (XLogP3), hydrogen-bond acceptor count, topological polar surface area (TPSA), and reactivity in cross-coupling chemistry—that directly dictate downstream synthetic feasibility and biological target engagement [1]. The concurrent presence of a 5-bromo substituent (enabling Pd-catalyzed cross-coupling) and 6,7-difluoro substituents (modulating ring electronics and metabolic stability) creates a reactivity and physicochemical profile that cannot be replicated by the 5-chloro analog (CAS 2137660-74-1), the non-halogenated 6,7-difluoro parent, or regioisomeric mono-fluoro/mono-bromo THIQs . Even small changes in the halogenation pattern can shift the calculated logP by ≥0.5 units and alter hydrogen-bond acceptor capacity, both of which are critical parameters in CNS drug-discovery programs where fine-tuning of brain penetration and off-target promiscuity is essential [2].

Quantitative Differentiation Evidence for 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Computed Lipophilicity (XLogP3) Versus the 5-Chloro Analog: A 0.7-Unit Differential Shifts CNS Drug-Space Positioning

The target compound exhibits a computed XLogP3-AA of 2.2, whereas the 5-chloro-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS 2137660-74-1) has a computed XLogP3 of 1.5, yielding a difference of +0.7 units [1]. This shift is relevant for CNS drug-design guidelines where optimal logP values for brain-penetrant candidates typically reside in the 2–4 range; the chloro analog drifts closer to the lower boundary and may exhibit comparatively reduced passive membrane permeability [2].

Lipophilicity CNS drug discovery Physicochemical profiling

Hydrogen-Bond Acceptor Count and TPSA: Differentiating the Bromo-Difluoro Scaffold from Non-Halogenated and Mono-Fluoro THIQ Cores

The target compound has a hydrogen-bond acceptor count of 3 (contributed by the two fluorine atoms and the nitrogen) and a topological polar surface area (TPSA) of 12 Ų [1]. In contrast, the parent 6,7-difluoro-1,2,3,4-tetrahydroisoquinoline scaffold without the bromine substituent has a hydrogen-bond acceptor count of 3 but a larger TPSA (approximately 21 Ų) and a substantially lower molecular weight (~169 g·mol⁻¹), placing it in a different property space for fragment-based screening libraries [2]. Regioisomeric mono-fluoro/mono-bromo THIQs such as 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1781658-43-2) reduce the hydrogen-bond acceptor count to 2, altering solvation and target-binding thermodynamics [3].

Hydrogen-bond acceptor count TPSA Medicinal chemistry design

5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling: Synthetic Utility Versus the 5-Chloro and 5-Unsubstituted Analogs

The 5-bromo substituent on the THIQ core serves as a robust handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. Aryl bromides generally exhibit superior reactivity compared to aryl chlorides in oxidative addition steps, with typical relative rate ratios of 10:1 to 100:1 depending on ligand and conditions [1]. The 5-chloro analog (CAS 2137660-74-1) therefore requires harsher conditions or specialized ligands for equivalent transformations, limiting its versatility in parallel medicinal chemistry workflows [1]. The non-halogenated 6,7-difluoro parent scaffold lacks an aryl halide handle entirely, requiring separate C–H activation or directed metalation strategies for further functionalization [2].

Cross-coupling reactivity Synthetic chemistry C–C bond formation

Commercial Purity Benchmarking: 95–97% Purity Window and Supplier Landscape Differentiation

Commercial preparations of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline are specified at 95–97% purity (HPLC) by multiple specialty chemical suppliers . The compound is notably absent from major global catalogues such as Sigma-Aldrich , indicating that it occupies a niche building-block space served by specialized organofluorine and heterocycle-focused vendors. In contrast, the 5-chloro analog (CAS 2137660-74-1) is listed by Sigma-Aldrich , making it more readily accessible but potentially less specialized. This supplier landscape implies that procurement of the bromo-difluoro scaffold typically requires engagement with suppliers offering custom synthesis and batch-level quality documentation.

Commercial purity Procurement specification Quality control

Patent-Cited CNS Disease Relevance: Positioning Within the 6,7-Disubstituted Isoquinoline Pharmacophore Class

Russian patent RU2636938C2 explicitly claims 6,7-difluoro-substituted tetrahydroisoquinoline derivatives—including those with halogen substitution at the 5-position—as pharmacologically active compounds for the treatment of drug dependence, alcoholism, and CNS diseases [1]. While the patent does not disclose specific IC₅₀ or Ki values for the 5-bromo-6,7-difluoro compound, it establishes the 5-bromo-6,7-difluoro substitution pattern as falling within the claimed pharmacophore space. This provides a class-level rationale for prioritizing this scaffold over non-fluorinated or differently halogenated THIQ analogs in CNS-focused discovery programs [1]. The CNS disease relevance is further supported by the broader literature demonstrating that 6,7-difluoro substitution on the THIQ core can enhance metabolic stability and modulate receptor subtype selectivity [2].

CNS disease Drug dependence Patent pharmacology

Safety and Handling Profile: GHS Classification Informs Laboratory Procurement Workflows

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), with Signal Word 'Danger' [1]. Recommended storage is at +4 °C in powder form [1]. This safety profile is consistent with halogenated aromatic amines and necessitates standard laboratory personal protective equipment (PPE) and engineering controls. While this profile is not unique among halogenated THIQ analogs, the explicit documentation from American Elements provides procurement-ready safety data that satisfies institutional chemical hygiene plan requirements, whereas safety data for less widely catalogued comparators may be less readily accessible [1].

Safety data sheet GHS classification Laboratory handling

Optimal Research and Industrial Application Scenarios for 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline


CNS Lead Optimization Libraries Requiring Balanced logP (2–4) and Low TPSA

With a computed XLogP3 of 2.2 and a TPSA of only 12 Ų, this scaffold is positioned inside the favorable CNS drug-like property space [1]. Medicinal chemistry teams optimizing leads for blood-brain barrier penetration can use the 5-bromo handle for rapid parallel derivatization via Suzuki coupling, generating focused libraries with controlled lipophilicity. The 0.7-unit logP advantage over the 5-chloro analog makes the bromo compound the preferred choice when higher logP is desired for target engagement in lipophilic CNS binding pockets.

Patent-Guided Drug Discovery for Addiction and CNS Disorders

The explicit inclusion of 5-halo-6,7-difluoro-THIQ scaffolds in RU2636938C2 provides a patent-precedented rationale for prioritizing this substitution pattern in programs targeting drug dependence, alcoholism, and related CNS indications [2]. Research groups pursuing these therapeutic areas can leverage the bromo-difluoro core as a starting point for structure-activity relationship (SAR) exploration, with the confidence that the 6,7-difluoro pharmacophore is recognized as relevant for CNS activity.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling in Parallel Synthesis

The aryl bromide at the 5-position provides a superior oxidative addition partner for Pd(0)-catalyzed cross-coupling compared to the corresponding aryl chloride [3]. Synthetic groups requiring rapid diversification of the THIQ core—for example, in hit-to-lead or lead optimization campaigns—benefit from milder reaction conditions, higher yields, and broader substrate scope when using the bromo analog. This translates to reduced cycle time and larger, higher-quality compound libraries for biological screening.

Fluorinated Building-Block Procurement for Fragment-Based and DNA-Encoded Library Synthesis

The combination of three hydrogen-bond acceptors (two fluorine atoms plus the secondary amine) with a rotatable bond count of zero creates a conformationally constrained, low-molecular-weight (248.07 g·mol⁻¹) scaffold suitable as a fragment or as a core for DNA-encoded library (DEL) synthesis [1]. The absence of this compound from major catalogue suppliers such as Sigma-Aldrich makes it a specialized procurement item that can provide exclusivity in library design, particularly when differentiated physicochemical properties (logP, TPSA, H-bond profile) are desired for screening deck diversity.

Quote Request

Request a Quote for 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.